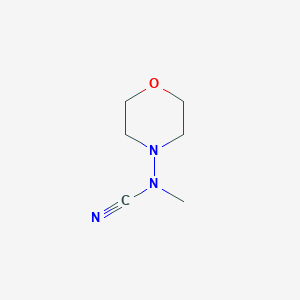
Methyl(morpholin-4-yl)cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(morpholin-4-yl)cyanamide is an organic compound characterized by the presence of a morpholine ring and a cyanamide group. This compound is of interest due to its unique chemical structure, which combines the properties of both morpholine and cyanamide, making it valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl(morpholin-4-yl)cyanamide can be synthesized through several methods. One common approach involves the reaction of morpholine with cyanogen chloride in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the same basic reaction but is optimized for large-scale production, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Methyl(morpholin-4-yl)cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The cyanamide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
Mechanism of Action
The mechanism by which methyl(morpholin-4-yl)cyanamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyanamide group can act as a nucleophile, participating in various biochemical reactions. The morpholine ring provides additional stability and reactivity, allowing the compound to engage in multiple pathways .
Comparison with Similar Compounds
Similar Compounds
Morpholine: Shares the morpholine ring but lacks the cyanamide group, making it less reactive in certain chemical reactions.
Uniqueness
Methyl(morpholin-4-yl)cyanamide is unique due to its combination of the morpholine ring and cyanamide group. This dual functionality allows it to participate in a broader range of chemical reactions compared to its individual components .
By combining the properties of morpholine and cyanamide, this compound stands out as a versatile compound with significant potential in various fields of research and industry.
Properties
CAS No. |
113695-41-3 |
|---|---|
Molecular Formula |
C6H11N3O |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
methyl(morpholin-4-yl)cyanamide |
InChI |
InChI=1S/C6H11N3O/c1-8(6-7)9-2-4-10-5-3-9/h2-5H2,1H3 |
InChI Key |
QWNWYIUXUQCBIY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C#N)N1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















